3-Pyridineethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVYPLNYOJQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199431 | |
| Record name | 3-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-44-6 | |
| Record name | 3-Pyridineethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051451446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyridineethanethioamide and Analogues
Classical Approaches to Thioamide Synthesis Applied to Pyridine (B92270) Systems
Traditional methods for thioamide synthesis have been widely applied to pyridine-containing molecules, providing foundational routes to compounds like 3-Pyridineethanethioamide.
One of the most common methods for synthesizing thioamides is through the thionation of their corresponding amides. This involves the conversion of a carbonyl group to a thiocarbonyl group. Reagents like phosphorus pentasulfide (P4S10) and Lawesson's reagent are frequently employed for this transformation. mdpi.comresearchgate.net
The reaction of an amide with P4S10, often in a high-boiling solvent such as pyridine or toluene, facilitates the oxygen-sulfur exchange. mdpi.com While effective, these reactions can require harsh conditions and sometimes result in complex product mixtures, necessitating careful purification. mdpi.combeilstein-journals.org Lawesson's reagent is often considered a milder alternative to P4S10, allowing for thionation at lower temperatures. researchgate.net
A notable development is the use of a P4S10-pyridine complex. This reagent can be isolated as a crystalline solid and offers more selective and cleaner thionation reactions compared to using P4S10 directly in pyridine. organic-chemistry.orgnih.govdiva-portal.org This complex has shown high thermal stability, making it effective for thionations at elevated temperatures where Lawesson's reagent might decompose. nih.govresearchgate.net The use of this pre-formed complex can lead to purer products and simpler workup procedures. organic-chemistry.orgnih.gov
Table 1: Comparison of Thionating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| P4S10 | Reflux in pyridine or toluene | Readily available | Harsh conditions, potential for side products |
| Lawesson's Reagent | Reflux in toluene | Milder than P4S10, often higher yields | Byproducts can complicate purification |
| P4S10-Pyridine Complex | Acetonitrile or dimethyl sulfone, varied temperatures | High selectivity, cleaner reactions, storable | Moisture-sensitive |
The Willgerodt-Kindler reaction provides a direct route to thioamides from ketones or aldehydes. unacademy.comwikipedia.org This reaction typically involves heating the carbonyl compound with an amine (often a secondary amine like morpholine) and elemental sulfur. wikipedia.orgmsu.edu The reaction proceeds through the formation of an enamine, which then reacts with sulfur. wikipedia.org
For the synthesis of this compound, a suitable precursor such as 3-acetylpyridine (B27631) could be subjected to Willgerodt-Kindler conditions. The reaction has seen renewed interest with the use of microwave irradiation to accelerate the process and improve yields. rsc.org This one-pot reaction is valued for its ability to generate diverse thioamides by varying the starting carbonyl compound and amine. unacademy.com
While less common, the direct reaction of pyridine derivatives with a pre-formed thio-functionalized reagent can also yield thioamides. For instance, the synthesis of β-thioketones can be achieved through the Michael addition of thiols to enones. acs.org Although this specific example leads to a thioketone, analogous principles could be adapted for thioamide synthesis.
The direct synthesis of pyridine derivatives has also been explored through various condensation and cycloaddition reactions, which could potentially be adapted to incorporate a thioamide functionality. organic-chemistry.org
Contemporary and Green Synthesis Techniques
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient reactions. This has led to the exploration of catalyst-free, solvent-free, and novel catalytic systems for thioamide synthesis.
In the quest for greener synthesis, catalyst-free and solvent-free reactions have gained significant attention. d-nb.info Some multicomponent reactions for the synthesis of heterocyclic compounds, including those with potential for thioamide incorporation, have been successfully carried out under microwave irradiation in aqueous media without a catalyst. nih.gov These methods offer benefits such as rapid reaction times, high yields, and simplified workup procedures. nih.govrsc.org
Solvent-free reactions, often promoted by microwave heating, can also be highly efficient for the synthesis of thioamides, reducing waste and avoiding the use of hazardous organic solvents. rsc.orgresearchgate.net For example, the Willgerodt-Kindler reaction has been successfully performed under solvent-free microwave conditions. msu.edu
Copper catalysis has emerged as a powerful tool in organic synthesis, including the formation of C-N and C-S bonds. rsc.org Copper-catalyzed reactions can offer mild conditions and high functional group tolerance. nih.gov While direct copper-catalyzed synthesis of this compound is not extensively documented, related copper-catalyzed amidations and thioamidations have been reported. acs.orgrsc.org For instance, copper(II) acetate (B1210297) has been used to catalyze the amidation of 2-phenylpyridine. acs.org The thiophilic nature of copper suggests its potential for facilitating reactions involving thioamides. rsc.org
Decarboxylative Thioamidation for Pyridine-Containing Precursors
Decarboxylative thioamidation has emerged as a powerful strategy for the synthesis of thioamides, offering a direct route from carboxylic acids and their derivatives. This method is particularly relevant for the synthesis of pyridine-containing thioamides, including this compound, by utilizing corresponding pyridine-substituted α-ketoacids or other carboxylic acid precursors.
One notable approach involves the decarboxylative thioamidation of α-ketoacids. Research has demonstrated that this reaction can proceed effectively with a variety of substrates, including those containing heterocyclic rings like pyridine. jst.go.jp For instance, the reaction of a pyridine-containing α-ketoacid with an amine and a sulfur source under oxidative conditions can lead to the formation of the desired thioamide. A proposed mechanism suggests the initial formation of an α-iminoacid intermediate, which then reacts with a nucleophilic sulfurizing agent, followed by decarboxylation to yield the final product. jst.go.jp
Another variant employs dithiocarbamates for the thioamidation of arylglyoxylic acids through a decarboxylative-decarbonylative process, which could be adapted for pyridine-based precursors. acs.org Furthermore, the use of formamides as an amine source in the decarboxylative thioamidation of carboxylic acids presents an alternative pathway. nih.gov These methods highlight the versatility of decarboxylative strategies in forging the thioamide linkage on a pyridine scaffold.
One-Pot Multicomponent Reactions for Pyridineethanethioamide Scaffolds
One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecular structures, including pyridineethanethioamide scaffolds, from simple and readily available starting materials. nih.gov These reactions are highly valued for their ability to form multiple chemical bonds in a single synthetic operation, often with high chemo- and regioselectivity. nih.gov
Several MCRs have been developed for the synthesis of substituted pyridines. For example, a three-component reaction involving aromatic aldehydes, malononitrile, and a thiol in the presence of a base can yield highly functionalized pyridines. taylorfrancis.com By selecting appropriate precursors, such as a pyridine aldehyde, it is conceivable to construct scaffolds related to this compound. Another relevant MCR is the three-component coupling of aryl aldehydes, N,N-dimethylformamide (DMF) as the amine source, and thiourea (B124793) as a sulfur transfer agent to produce aryl thioamides under transition-metal-free conditions. nih.gov This methodology could potentially be applied to pyridine aldehydes to generate the corresponding thioamides.
The general principle of these MCRs often involves the initial condensation of an aldehyde and a nitrile-containing compound, followed by the addition of a sulfur source to construct the thioamide functionality, all within a single reaction vessel. nih.govtaylorfrancis.com The use of catalysts, such as sodium hydroxide (B78521) or even reusable magnetic nanoparticles, can facilitate these transformations under mild conditions. nih.govresearchgate.net
Site-Selective Functionalization and Derivatization Strategies
The thioamide group in this compound is not merely a structural component but also a versatile functional handle for further molecular elaboration. Recent advances have focused on the selective activation and transformation of the thioamide bond, enabling a range of derivatization strategies.
N-C(S) Bond Activation in Thioamides for Derivatization
A key challenge in the derivatization of thioamides is the high stability of the N-C(S) bond, which possesses significant double-bond character due to resonance (nN→π*C=S). rsc.orgnih.gov A contemporary strategy to overcome this stability is the concept of ground-state destabilization. rsc.orgresearchgate.netnih.gov This is typically achieved by the site-selective installation of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, on the thioamide nitrogen. rsc.orgresearchgate.net
The N-activation process, often using Boc₂O and a catalytic amount of DMAP, proceeds with high selectivity for the nitrogen atom over the sulfur atom. rsc.org This N-acylation effectively decreases the nN→π*C=S resonance, weakening the N-C(S) bond and making the thioamide carbon more susceptible to nucleophilic attack. rsc.orgresearchgate.net This activation principle underpins several powerful derivatization reactions, including transamidation and esterification. researchgate.netnsf.gov
Transamidation Reactions of Pyridineethanethioamides
Transamidation, the exchange of the amine portion of a thioamide, is a valuable tool for diversifying molecular structures. For thioamides like this compound, this transformation can be challenging under traditional methods. However, leveraging the N-C(S) bond activation strategy has enabled highly efficient and chemoselective transamidation reactions under mild, transition-metal-free conditions. nih.govorganic-chemistry.org
The process involves two key steps:
Site-selective N-activation: The thioamide is first activated, for example, by converting it to an N-Boc-thioamide. This ground-state destabilization makes the thioamide bond susceptible to cleavage. researchgate.netnih.gov
Nucleophilic Acyl Substitution: The activated thioamide then reacts with a primary or secondary amine. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses, expelling the original amine fragment and forming the new thioamide. researchgate.netnih.gov
This methodology has a remarkably broad scope, accommodating various nucleophilic amines, including benzylic, cyclic, and aliphatic amines. nih.gov Crucially, it has been shown to be effective for late-stage functionalization of complex molecules, suggesting its applicability to pyridineethanethioamide derivatives. nih.govnih.gov Even challenging, less nucleophilic amines can participate in these reactions, often facilitated by a strong base like sodium hexamethyldisilazane (B44280) (NaHMDS). nih.gov
Table 1: Optimization of Base for Transamidation of N-Boc Activated Thioamide This table is a representative example based on general findings in the field for N-Boc activated amides/thioamides.
| Entry | Base (equiv.) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | --- | Toluene | No Reaction |
| 2 | K₃PO₄ (3.0) | Toluene | <5 |
| 3 | Cs₂CO₃ (3.0) | Toluene | 25 |
| 4 | KHMDS (3.0) | Toluene | 85 |
| 5 | NaHMDS (3.0) | Toluene | >95 |
| 6 | LiHMDS (3.0) | Toluene | 92 |
Reaction conditions typically involve an N-Boc-thioamide, an amine (2.0 equiv), and the base in an appropriate solvent at room temperature. nih.govorganic-chemistry.org
Esterification of Pyridineethanethioamides via Selective N-C(S) Cleavage
In addition to transamidation, the selective activation of the N-C(S) bond allows for the direct esterification of thioamides, converting them into valuable thionoesters. This transformation represents a significant advance, as it provides a mild, transition-metal-free route to these compounds. nsf.govnih.gov
The strategy relies on the activation of the thioamide with two Boc groups, forming an N,N-Boc₂-thioamide. This "super-destabilized" intermediate readily reacts with a wide range of alcohols, including aromatic and aliphatic ones, to yield the corresponding thionoesters. nsf.gov The reaction proceeds smoothly under mild conditions, highlighting its potential for the late-stage functionalization of complex molecules containing a pyridineethanethioamide moiety. nsf.govnih.gov This method provides a powerful tool for converting the thioamide group into a thionoester, which can serve as a different type of reactive handle for further synthesis. nsf.gov
Strategies for Introducing this compound into Complex Organic Architectures
The incorporation of the this compound unit into larger, more complex organic structures is a key objective for its use in various fields of chemical science. Several strategies can be employed to achieve this, leveraging the synthetic methods previously discussed.
Convergent Synthesis using MCRs: Multicomponent reactions offer a direct and efficient way to build complex molecules that already contain the pyridineethanethioamide core. By carefully choosing the initial building blocks, a significant portion of the target molecule's complexity can be assembled in a single, convergent step. nih.govtaylorfrancis.com
Late-Stage Functionalization: For complex substrates that already possess a pyridine ring, the thioamide functionality can be introduced at a later stage of the synthesis. Decarboxylative thioamidation of a corresponding pyridine-containing carboxylic acid is one such approach. jst.go.jp
Post-Synthetic Modification via N-C(S) Activation: Perhaps the most versatile strategy involves synthesizing a simple this compound derivative and then using it as a platform for further elaboration. The N-C(S) bond activation methodologies are ideal for this purpose. researchgate.net By performing transamidation or esterification reactions, the thioamide can be used to link the pyridine core to other complex fragments, peptides, or molecular scaffolds. nsf.govnih.gov This approach allows for the modular and flexible construction of intricate architectures, with the thioamide group acting as a key linchpin.
Reactivity and Mechanistic Studies of 3 Pyridineethanethioamide
Fundamental Electronic and Steric Influences on Thioamide Reactivity
The thioamide group is a unique isostere of the amide bond, with the substitution of a sulfur atom for the oxygen atom leading to significant changes in its physicochemical properties. nih.gov These differences fundamentally influence the reactivity of 3-Pyridineethanethioamide.
Electronic Properties: Compared to its amide analog, the thioamide group in this compound exhibits distinct electronic features. The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O). nih.gov Sulfur's lower electronegativity (2.58) compared to oxygen (3.44) and its larger van der Waals radius result in a greater contribution from the polar resonance form (C⁺-S⁻). This increased single-bond character in the C-N bond leads to a higher rotational barrier around the N-C(S) axis by approximately 5-7 kcal/mol compared to amides.
The presence of the pyridine (B92270) ring, an electron-deficient aromatic system, exerts a significant electron-withdrawing inductive effect (-I effect) on the ethanethioamide side chain. uoanbar.edu.iq This effect decreases the electron density on the thioamide group, influencing its reactivity. While the ethyl linker between the pyridine ring and the thioamide group partially insulates the thioamide from the ring's resonance effects, the inductive pull of the nitrogen heteroatom remains a key factor.
| Property | Thioamide (general) | Amide (general) | Influence on this compound |
| C=X Bond Length | Longer (approx. 1.64 Å) | Shorter (approx. 1.19 Å) | Affects bond strength and reactivity. |
| Electronegativity of X | Sulfur (2.58) | Oxygen (3.44) | Leads to higher polarity and a "softer" electrophilic center at the thiocarbonyl carbon. |
| N-C(X) Rotational Barrier | Higher (by 5-7 kcal/mol) | Lower | Results in greater conformational rigidity. |
| Pyridine Ring Influence | Electron-withdrawing (-I effect) | N/A | Deactivates the thioamide group towards electrophiles and influences the acidity of N-H protons. |
Nucleophilic and Electrophilic Pathways of this compound
The reactivity of this compound is characterized by several potential sites for both nucleophilic and electrophilic attack, located on both the pyridine ring and the thioamide functional group.
Reactions at the Thioamide Group:
Nucleophilic Attack: The thiocarbonyl carbon is an electrophilic center and is susceptible to attack by nucleophiles. This is a key step in reactions like hydrolysis and transamidation. The electron-withdrawing pyridine ring enhances the electrophilicity of this carbon.
Electrophilic Attack: The sulfur atom, with its lone pairs of electrons, is the primary site for electrophilic attack. This is particularly evident in oxidative reactions and in the mechanism of metal-promoted hydrolysis where soft metal ions coordinate to the sulfur. wikipedia.orgrsc.org
Reactions at the Pyridine Ring: The pyridine ring is considered an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic aromatic substitution. wikipedia.org
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Any electrophilic substitution that does occur is predicted to happen at the C-5 position (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.com The ethanethioamide substituent is generally considered a deactivating group for SEAr.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions (ortho and para to the nitrogen). uoanbar.edu.iqquimicaorganica.org Hard nucleophiles are known to add to the C-2 position of pyridine. quimicaorganica.org The presence of a good leaving group would be necessary for a substitution reaction to occur.
| Reaction Type | Reagent Type | Preferential Site of Attack on this compound | Rationale |
| Nucleophilic Addition | Nucleophiles (e.g., Amines, H₂O) | Thiocarbonyl Carbon | Enhanced electrophilicity due to the C=S bond and the inductive effect of the pyridine ring. |
| Electrophilic Addition | Electrophiles (e.g., Oxidizing agents, Metal ions) | Thioamide Sulfur | Availability of lone pair electrons on the sulfur atom. |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺) | C-5 of Pyridine Ring | Avoidance of placing a positive charge on the ring nitrogen in the reaction intermediate. The ring is highly deactivated. youtube.com |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., NH₂⁻, RLi) | C-2 or C-6 of Pyridine Ring | These positions are the most electron-deficient in the pyridine ring. uoanbar.edu.iq |
Ground-State Destabilization as a Strategy for Activating Pyridineethanethioamides
A significant challenge in the chemistry of thioamides, including this compound, is the inherent stability of the N-C(S) bond due to nN→π*C=S resonance. A modern strategy to overcome this stability and enhance reactivity involves the concept of ground-state destabilization.
This strategy relies on the site-selective activation of the thioamide nitrogen, typically by installing a sterically demanding and electron-withdrawing group like a tert-butoxycarbonyl (Boc) group. This N-activation disrupts the planar geometry of the thioamide, which in turn reduces the nN→π*C=S resonance conjugation that is responsible for its stability.
The key consequences of this destabilization are:
Weakening of the N-C(S) Bond: The reduced resonance stabilization makes the N-C(S) bond weaker and more susceptible to cleavage.
Increased Electrophilicity: The disruption of electron donation from the nitrogen atom to the thiocarbonyl carbon significantly increases the electrophilicity of the latter.
This "switched-on" electrophilicity facilitates nucleophilic acyl addition to the thioamide C=S bond under mild conditions. The subsequent collapse of the resulting tetrahedral intermediate is thermodynamically favored, leading to acyl substitution products. This approach effectively transforms the normally unreactive thioamide into a potent thioacyl transfer agent, enabling reactions like transamidation that are otherwise difficult to achieve.
Reaction Mechanisms of Key Transformations
Thioamidation: This refers to the formation of the thioamide. A common laboratory method involves the thionation of the corresponding amide, 3-pyridineethanamide. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The mechanism involves the replacement of the carbonyl oxygen with a sulfur atom.
Transamidation: This is the conversion of one thioamide into another by reaction with an amine. Due to the stability of the thioamide bond, this transformation is challenging. However, employing the ground-state destabilization strategy provides a viable pathway.
The proposed mechanism for the transamidation of an N-Boc activated this compound proceeds as follows:
Deprotonation: The incoming amine is deprotonated by a base.
Nucleophilic Addition: The resulting nucleophilic amine attacks the highly electrophilic thiocarbonyl carbon of the ground-state-destabilized thioamide. This addition leads to the formation of a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate collapses, with the original N-acyl group acting as the leaving group, favored by its electronic properties. This step regenerates the thiocarbonyl C=S bond and results in the formation of the new transamidated product.
The sulfur atom in this compound is susceptible to oxidation. A key transformation in this category is desulfurization, which converts the thioamide back into its corresponding amide. Several methods exist for this transformation.
A general mechanistic theme for oxidative desulfurization involves the following steps:
Oxidation of Sulfur: An oxidizing agent attacks the nucleophilic sulfur atom. This can lead to the formation of intermediates like a sulfine or other oxidized sulfur species. This initial oxidation step makes the sulfur a better leaving group.
Nucleophilic Attack: A nucleophile, often water present in the reaction medium, attacks the thiocarbonyl carbon.
Elimination: The oxidized sulfur species is eliminated, leading to the formation of the more thermodynamically stable amide.
Various reagents and conditions can achieve this transformation, including electrochemical methods where photogenerated holes can oxidize the thioamide, or visible-light-promoted reactions using photosensitizers to generate singlet oxygen as the oxidant.
Thioamides are generally more resistant to hydrolysis than their amide counterparts. The rate of hydrolysis of thioamides in aqueous potassium hydroxide (B78521) is noted to be significantly slower than that of the corresponding amides. nih.gov
The hydrolysis of this compound to 3-pyridineethanoic acid and ammonia (or the corresponding amine) is a slow process under neutral or basic conditions. The mechanism involves the nucleophilic attack of water or a hydroxide ion on the thiocarbonyl carbon.
The hydrolysis of thioamides can be significantly promoted by the presence of soft metal ions, such as Hg(II) or Au(III). wikipedia.orgrsc.org The mechanism for metal-promoted hydrolysis involves:
Chemo- and Regioselectivity in Reactions Involving the Pyridine Moiety and the Thioamide Group
The presence of both a pyridine ring and a thioamide group in this compound gives rise to competitive reaction pathways. The pyridine nitrogen, with its lone pair of electrons, can act as a base or a nucleophile. Conversely, the pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the attacking reagent. The thioamide group, a sulfur analog of an amide, possesses a rich and varied reactivity, including reactions at the sulfur and carbon atoms, as well as the nitrogen atom.
Detailed mechanistic studies are crucial to elucidating the factors that govern whether a reaction occurs preferentially at the pyridine ring or the thioamide group. These factors include the nature of the electrophile or nucleophile, the solvent, temperature, and the presence of catalysts.
Table 1: Predicted Reactivity Sites in this compound
| Functional Group | Potential Reaction Site | Type of Reaction |
| Pyridine | Nitrogen Atom | Alkylation, Acylation, N-oxide formation |
| Pyridine | C2, C4, C6 positions | Nucleophilic Aromatic Substitution |
| Pyridine | C3, C5 positions | Electrophilic Aromatic Substitution (less favored) |
| Thioamide | Sulfur Atom | Alkylation, Oxidation |
| Thioamide | Carbon Atom | Nucleophilic attack |
| Thioamide | Nitrogen Atom | Deprotonation, Acylation |
Research into the chemo- and regioselectivity of analogous pyridine-containing thioamides offers valuable insights. For instance, in reactions with electrophiles, the softer sulfur atom of the thioamide is often the preferred site of attack over the harder nitrogen of the pyridine ring, leading to S-alkylation or S-acylation products. However, strong hard electrophiles may favor reaction at the pyridine nitrogen.
The regioselectivity of reactions on the pyridine ring itself is influenced by the electronic nature of the ethanethioamide substituent. As an electron-withdrawing group, it is expected to deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta-position (C5). Conversely, for nucleophilic aromatic substitution, it would direct nucleophiles to the ortho (C2, C4) and para (C6) positions.
Mechanistic investigations often employ computational modeling and kinetic studies to predict and rationalize the observed selectivity. For example, density functional theory (DFT) calculations can be used to determine the relative energies of transition states for competing reaction pathways, thereby predicting the most likely product.
Table 2: Hypothetical Chemo- and Regioselective Reactions of this compound
| Reagent | Predicted Major Product | Rationale |
| Methyl Iodide | S-methyl-3-(pyridin-3-yl)ethanimidothioate | Soft electrophile prefers the soft sulfur atom. |
| m-Chloroperoxybenzoic acid (mCPBA) | 3-(Pyridine-1-oxide)ethanethioamide | Oxidation at the more nucleophilic pyridine nitrogen. |
| Sodium Hydride followed by Benzyl Bromide | S-benzyl-3-(pyridin-3-yl)ethanimidothioate | Deprotonation of the thioamide followed by S-alkylation. |
| Phenyl lithium | 2-Phenyl-3-pyridineethanethioamide | Nucleophilic addition to the C2 position of the pyridine ring. |
It is important to note that the actual outcomes of these reactions can be highly dependent on the specific reaction conditions. A thorough understanding of the underlying mechanisms is therefore essential for achieving the desired chemo- and regioselectivity in the synthetic transformations of this compound. Further experimental studies are warranted to fully map the reactivity landscape of this intriguing bifunctional molecule.
Coordination Chemistry of 3 Pyridineethanethioamide
Ligand Properties and Coordination Modes
The behavior of 3-Pyridineethanethioamide as a ligand is governed by several key characteristics, including its structural flexibility, the presence of multiple donor atoms, and its capacity to exist in different tautomeric forms. These properties dictate how it interacts with metal centers, influencing the stoichiometry, geometry, and stability of the resulting complexes.
Like other thioamides, this compound can exist in two tautomeric forms: the thionic form and the thiol form. This equilibrium is a critical factor in its coordination chemistry, as each tautomer presents different bonding characteristics.
Thionic Form: This is the keto-like form, characterized by a carbon-sulfur double bond (C=S). In this state, the ligand typically acts as a neutral molecule, coordinating to a metal center via the lone pair of electrons on the sulfur atom and the nitrogen of the pyridine (B92270) ring. The thionic form is known to react with metal salts to form molecular or ionic complexes, often as a neutral or monoanionic ligand. ucj.org.ua
Thiol Form: This is the enol-like form, which arises from a proton shift from the nitrogen to the sulfur atom, resulting in a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). The formation of the thiol tautomer can be influenced by factors such as pH and the nature of the solvent; weakly alkaline conditions or polar organic solvents can shift the equilibrium toward the thiol form. ucj.org.ua Upon deprotonation of the thiol group, the ligand becomes an anion and can coordinate to a metal center through the negatively charged sulfur atom. The thiol form typically reacts as a dianion to form complexes that are anionic in nature. ucj.org.ua
The dominant tautomeric form has a direct impact on the stereochemistry of the resulting metal complexes. For instance, studies on related thioamide ligands have shown that the thionic form tends to favor the formation of octahedral coordination geometries in complexes with metals like Cu(II) and Ni(II). ucj.org.ua In contrast, the deprotonated thiol form, with its conjugated double bond system, often leads to the formation of square-planar geometries with the same metal ions. ucj.org.ua
Table 1: Tautomeric Forms of this compound and Coordination Impact
| Tautomeric Form | Structure | Protonation State in Complex | Typical Complex Type | Influence on Geometry |
|---|---|---|---|---|
| Thionic | Py-CH₂-C(=S)NH₂ | Neutral or Monoanionic | Molecular or Ionic | Favors Octahedral |
| Thiol | Py-CH₂-C(SH)=NH | Dianionic (after deprotonation) | Anionic | Favors Square-Planar |
The term "denticity" describes the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.org Ligands capable of binding through more than one atom are known as polydentate and can form stable ring structures with the metal ion, a phenomenon known as chelation. libretexts.org
This compound possesses two primary donor sites: the sp²-hybridized nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group. This arrangement allows it to function as a bidentate ligand. When both of these atoms coordinate to the same metal center, they form a stable six-membered chelate ring. The formation of such chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability, an observation known as the chelate effect. libretexts.org
While bidentate coordination via the pyridine nitrogen and thioamide sulfur (N,S-chelation) is the most common mode for similar ligands, the thioamide nitrogen can also potentially participate in bonding, which could lead to different or more complex coordination behaviors, including acting as a bridging ligand between two metal centers. researchgate.netnih.gov
The coordination of this compound to a metal center involves the formation of coordinate covalent bonds through its nitrogen and sulfur donor atoms.
Pyridine Nitrogen (N): The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital that is available for donation to a vacant orbital of a metal ion. jscimedcentral.com Pyridine is classified as a weak pi-acceptor ligand and readily forms stable complexes with a wide range of transition metals. wikipedia.org
Thioamide Sulfur (S): The sulfur atom of the thioamide group is a soft donor atom, making it particularly effective at bonding with soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk In the thionic form, coordination occurs through one of the lone pairs on the sulfur atom. In the deprotonated thiol form, the ligand bonds through the anionic sulfur atom, forming a strong covalent bond.
The simultaneous coordination of both the "harder" pyridine nitrogen and the "softer" thioamide sulfur makes this compound a versatile ligand capable of forming stable complexes with a broad spectrum of transition metals.
Complex Formation with Transition Metals
The reaction of this compound with various transition metal salts leads to the formation of coordination complexes with diverse structures and properties. The final product is influenced by several factors, including the choice of metal, its oxidation state, the reaction conditions, and the ligand-to-metal ratio.
The synthesis of metal complexes with this compound typically involves straightforward procedures. A common method is the direct reaction of the ligand with a metal salt (such as chlorides, perchlorates, or acetates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.gov The resulting complexes may precipitate from the solution upon mixing or after a period of crystallization. nih.gov The stoichiometry of the reactants can be controlled to favor the formation of either mono- or polynuclear species. ucj.org.ua
Once synthesized, these complexes are characterized using a combination of analytical and spectroscopic techniques to determine their structure, composition, and properties. These methods include:
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, N-H, and pyridine ring vibrations) upon complexation.
UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, which helps to elucidate the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution.
Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex.
The identity of the transition metal and its oxidation state are paramount in determining the final coordination geometry of the complex. Each metal ion has characteristic preferences for coordination number and geometry based on its size, charge, and d-electron configuration.
For example, Co(II) often favors tetrahedral geometries, whereas Ni(II) can readily form both square-planar and octahedral complexes. nih.gov Cu(II) is known for its Jahn-Teller effect, which often leads to distorted octahedral or square pyramidal geometries. nih.gov The choice of metal can also affect the ligand-to-metal ratio in the final complex. nih.gov
Table 2: Influence of Metal Ion on Coordination Geometry with Pyridine-Thioamide Type Ligands
| Metal Ion | Typical d-Electron Configuration | Common Coordination Numbers | Observed Geometries with Related Ligands |
|---|---|---|---|
| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral nih.gov |
| Ni(II) | d⁸ | 4, 6 | Square-Planar, Octahedral ucj.org.ua |
| Cu(II) | d⁹ | 4, 5, 6 | Distorted Square-Planar, Square-Pyramidal, Distorted Octahedral nih.gov |
| Zn(II) | d¹⁰ | 4, 6 | Tetrahedral, Octahedral nih.gov |
Stereochemical Implications of Tautomeric Forms in Coordination Polyhedra
Research on functionally substituted thioamides has demonstrated a clear link between the dominant tautomeric form and the resulting coordination geometry. nih.gov In square-planar complexes of 3d and 4d metals, the coordination of the thione tautomer tends to favor a trans-positioning of the thioamide ligands. nih.gov Conversely, when the thiol tautomer is involved in coordination, a cis-arrangement of the ligands is predominantly observed. nih.gov
Table 1: Influence of Tautomeric Form on Coordination Stereochemistry
| Tautomeric Form | Preferred Ligand Position (Square-Planar) | Common Coordination Geometry (Cu(II), Ni(II)) |
| Thione | Trans | Octahedral |
| Thiol | Cis | Square-Planar |
Interactions with Specific Metal Ions Relevant to Biological or Catalytic Applications
The versatile coordination behavior of this compound makes it a relevant ligand for studying interactions with metal ions that play crucial roles in biological systems and catalytic processes. Its ability to chelate metal ions and the potential for redox activity at the thioamide group are of particular interest.
Formation of Diiodine Adducts with Pyridine Thioamides
The interaction of thioamides, including pyridine-containing derivatives, with diiodine is a well-documented phenomenon that leads to the formation of charge-transfer adducts. nih.gov In these adducts, the sulfur atom of the thioamide group acts as a Lewis base, donating electron density to the diiodine molecule, which acts as a Lewis acid. This interaction results in the formation of a new bond between the sulfur and one of the iodine atoms.
For N-heterocyclic thiones, the thionic sulfur atom is the primary site of interaction with diiodine, forming a nearly collinear S-I-I arrangement. nih.gov The reaction between diiodine and thioamides can lead to the formation of various products, including simple charge-transfer complexes, iodonium (B1229267) salts, and even disulfide-linked species through oxidation of the thioamide. nih.gov
In the context of this compound, both the pyridine nitrogen and the thioamide sulfur are potential sites for interaction with diiodine. However, based on the established reactivity of thioamides, the sulfur atom is expected to be the primary binding site for the formation of a charge-transfer complex. The formation of such adducts can be influenced by the solvent and the stoichiometry of the reactants. The study of these interactions is relevant for understanding the fundamental electronic properties of pyridine thioamides and their potential applications in materials science and as intermediates in organic synthesis. The synthesis of diiodine complexes with 3-substituted pyridines has also been reported, further highlighting the potential for interaction at the pyridine nitrogen. nih.gov
Role in Copper Chelation and Related Metalloprotein Mimicry
The pyridine and thioamide moieties within this compound make it an effective chelating agent for copper ions. The ability of pyridine-containing ligands to form stable complexes with copper is well-established, with applications ranging from catalysis to the development of therapeutic agents. researchsolutions.com Copper(II) complexes with pyridine carboxamide ligands, which are structurally related to this compound, often exhibit bidentate coordination through the carbonyl oxygen and the pyridine nitrogen atom.
Given the soft nature of the sulfur donor in the thioamide group, this compound is expected to form stable complexes with Cu(II), a borderline soft-hard metal ion. The coordination can potentially involve the pyridine nitrogen and the sulfur atom, forming a stable chelate ring. The geometry of the resulting copper complex will be influenced by the coordination number and the electronic properties of the ligand. Square planar and distorted octahedral geometries are common for Cu(II) complexes.
The study of such copper complexes is highly relevant to the field of bioinorganic chemistry, particularly in the mimicry of metalloprotein active sites. Many copper-containing proteins utilize nitrogen and sulfur donor atoms from amino acid residues to bind the copper ion and facilitate a range of biological functions, including electron transfer and catalysis. By designing and synthesizing copper complexes with ligands like this compound, researchers can create small-molecule models that replicate the structural and functional aspects of these metalloprotein active sites. These models are invaluable tools for understanding the mechanisms of enzymatic reactions and for the development of new catalysts and therapeutic agents.
Computational and Theoretical Investigations of 3 Pyridineethanethioamide
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies provide fundamental insights into the electronic properties of molecules. For 3-Pyridineethanethioamide, methods like Ab Initio and Density Functional Theory (DFT) are employed to model its electronic structure with high accuracy.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are powerful computational tools for investigating the molecular and electronic structure of compounds. nih.gov DFT methods, particularly using functionals like B3LYP, are often used to optimize the geometry of such molecules and predict their vibrational spectra. nih.gov These calculations can determine structural parameters like bond lengths and angles. For instance, in related thioamide systems, the C-N bond is known to have partial double bond character, which is reflected in its length. researchgate.netnih.gov
Table 1: Representative Calculated Bond Lengths in Thioamide-containing Molecules
| Bond | Typical Length (Å) | Computational Method |
|---|---|---|
| C=S | ~1.68 | DFT/B3LYP |
| C-N | ~1.31 | DFT/B3LYP |
| C-C | ~1.50 | DFT/B3LYP |
Analysis of Electron Density Distribution and Orbital Interactions
The analysis of electron density distribution helps in understanding the chemical reactivity and bonding within the this compound molecule. The pyridine (B92270) ring, being electron-withdrawing, influences the electron density of the ethanethioamide side chain. This interaction can be studied through Natural Bond Orbital (NBO) analysis, which provides information on charge transfer and hyperconjugative interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical parameters calculated to understand the molecule's electronic excitation properties and reactivity.
Conformational Analysis and Dynamics
The flexibility of the ethanethioamide side chain relative to the pyridine ring is a key aspect of the molecule's behavior. Conformational analysis helps identify the most stable arrangements of the atoms in space.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as its geometry changes. emory.eduwayne.edursc.org For this compound, PES scans are typically performed by systematically varying the dihedral angles of the side chain to locate the lowest energy conformers (global minima) and the transition states that separate them. nih.govmdpi.com This mapping is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Rotational Barriers Around C-N Bonds in Thioamides
A characteristic feature of thioamides is the significant rotational barrier around the C-N bond, which is a consequence of its partial double bond character due to resonance. researchgate.net This barrier is generally higher in thioamides compared to their amide counterparts. Computational methods can quantify this barrier by calculating the energy difference between the planar ground state and the twisted transition state for rotation. nih.govnih.gov
Table 2: Comparison of Rotational Barriers in Amides and Thioamides
| Compound Type | Typical Rotational Barrier (kcal/mol) |
|---|---|
| Amides | 15-22 |
| Thioamides | Higher than amides |
| Carbamates | 10-16 |
Intermolecular Interactions and Self-Assembly Prediction
The arrangement of molecules in the solid state and in solution is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting the self-assembly of this compound into larger, ordered structures.
Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of molecular systems. In this compound, the thioamide group (-CSNH2) and the pyridine nitrogen are the primary sites for hydrogen bonding. The N-H groups of the thioamide can act as hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as hydrogen bond acceptors.
Computational studies on similar pyridine and thioamide-containing molecules suggest that various hydrogen bonding motifs are possible. For instance, molecules can form dimeric structures through N-H···S or N-H···N interactions. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, dictating the crystal packing of the compound. The strength of these hydrogen bonds can be estimated using quantum chemical calculations, which provide information on interaction energies and geometries.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Predicted Strength |
| Thioamide N-H | Thioamide S | Intermolecular | Moderate |
| Thioamide N-H | Pyridine N | Intermolecular | Moderate to Strong |
| C-H (Pyridine) | Thioamide S | Intermolecular | Weak |
| C-H (Ethyl) | Pyridine N | Intermolecular | Weak |
Note: The predicted strengths are qualitative and based on general principles of hydrogen bonding for similar functional groups. Specific computational data for this compound is not currently available in the public domain.
In addition to hydrogen bonding, π-stacking interactions involving the pyridine ring are expected to play a significant role in the self-assembly of this compound. The electron-deficient nature of the pyridine ring can lead to favorable π-π stacking interactions with other aromatic systems. These interactions are typically characterized by face-to-face or edge-to-face arrangements of the pyridine rings.
Computational Predictions of Reactivity and Reaction Pathways
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of this compound. By calculating the distribution of electron density and the energies of molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability.
Furthermore, computational methods can be used to model potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction can be assessed, and the reaction mechanism can be elucidated.
Molecular Docking and Dynamics Simulations for Biological Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics simulations are invaluable tools. These computational techniques can predict how the molecule might bind to a specific protein target and the stability of the resulting complex.
Molecular docking involves placing the molecule into the binding site of a protein and scoring the different binding poses based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | GLU81, LEU132, VAL38 |
| Hydrogen Bonds | N-H (thioamide) with GLU81 backbone C=O |
| Pi-Stacking Interactions | Pyridine ring with PHE80 |
| RMSD (Å) during Simulation | 1.2 |
Note: This table presents hypothetical data as a representative example of what a molecular docking and dynamics study might reveal. Specific simulation data for this compound is not publicly available.
Biological and Medicinal Chemistry Insights into 3 Pyridineethanethioamide Derivatives
Exploration of Bioactivity Profiles
The inherent structural features of 3-Pyridineethanethioamide derivatives, combining the aromatic, basic pyridine (B92270) nucleus with the versatile thioamide group, make them attractive candidates for a range of biological activities. Research into analogous structures has revealed significant potential across antimicrobial, antiviral, and anticancer domains, often linked to their ability to inhibit specific enzymes.
Potential Antimicrobial and Antifungal Activities
Pyridine derivatives are well-established as a "privileged nucleus" in therapeutic agents, with many exhibiting potent antimicrobial and antifungal properties. mdpi.com The biological activity is often enhanced by the presence of specific functional groups and substitution patterns on the pyridine ring. mdpi.com
Studies on various pyridine derivatives have demonstrated significant efficacy against a spectrum of pathogens. For instance, certain nicotinic acid benzylidene hydrazide derivatives, which share the pyridine core, have shown antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole, particularly compounds bearing nitro and dimethoxy substituents. nih.gov Similarly, other synthesized pyridine derivatives have exhibited considerable activity against Gram-positive bacteria such as Bacillus cereus and the fungus Candida albicans. researchgate.net One study found that a specific pyridine carbonitrile derivative showed activity against C. albicans equivalent to the standard drug miconazole. researchgate.net The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The antifungal potential has also been explored in detail. Novel pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitors, a mechanism that disrupts fungal respiration. nih.gov Compound 3f from one such study, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated in vivo antifungal activity against Botrytis cinerea that was comparable to the commercial fungicide thifluzamide. nih.gov
| Compound Class | Organism | Activity Metric (MIC/Inhibition) | Reference |
|---|---|---|---|
| Pyridine Carbonitrile Derivative (3b) | Candida albicans | MIC = 25 µg/ml | researchgate.net |
| Pyridine Carboxamide (3f) | Botrytis cinerea | 53.9% preventative efficacy at 200 mg/L | nih.gov |
| Pyridine-triazoles (127i-k) | Various Bacteria/Fungi | Excellent MIC values | mdpi.com |
| Dodecanoic acid derivatives (1-3) | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity | nih.gov |
Antiviral and Anticancer Properties of Thioamide Analogues
The structural motif of thioamides, present in this compound, is found in numerous compounds with significant therapeutic applications, including antiviral and anticancer agents. researchgate.net The replacement of an amide oxygen with sulfur can lead to altered biological properties and improved activity.
In the realm of antiviral research, various heterocyclic compounds incorporating elements of the pyridine or thioamide structure have shown promise. Thiazole derivatives, which contain a sulfur and nitrogen-containing ring, have demonstrated a broad range of therapeutic applications, including antiviral activity. mdpi.com Similarly, novel 3-quinolinecarboxamides were identified as non-nucleoside agents with potent activity against herpes simplex virus (HSV), including acyclovir-resistant strains. nih.gov These compounds were found to interact with a different molecular target than traditional nucleoside analogues. nih.gov
The anticancer potential of thioamide and pyridine analogues is also an area of active investigation. Quinoline derivatives, which are structurally related to pyridines, have been shown to possess antiproliferative activities. nih.gov Certain 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives exhibited potent cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. nih.gov Molecular docking studies for these compounds suggest a mode of action involving the inhibition of the Jak2/STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival. nih.gov Furthermore, 1,3-thiazole analogues have been investigated as potent antiproliferative agents against breast cancer, with some derivatives showing greater potency than the standard drug staurosporine. mdpi.com
| Compound Class/Derivative | Target | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 6-(quinolin-2-ylthio) pyridine (4f) | MCF-7 Cells | 6.39 µM | nih.gov |
| 6-(quinolin-2-ylthio) pyridine (4d) | MCF-7 Cells | 7.12 µM | nih.gov |
| 6-(quinolin-2-ylthio) pyridine (4g) | A549 Cells | 9.30 µM | nih.gov |
| 1,3-Thiazole Analogue (4) | MCF-7 Cells | 5.73 µM | mdpi.com |
Enzyme Inhibition Studies
The biological effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes. nih.gov Derivatives containing the pyridine ring have been successfully designed as inhibitors for various enzymes implicated in disease.
One notable target is the malic enzyme (ME), particularly ME3, which plays a role in the metabolism of certain pancreatic cancer cells. Analogues of 6-piperazin-1-ylpyridin-3-ol amides have been synthesized and identified as potent and selective inhibitors of ME3. nih.gov For example, compound 16b from this series showed an IC50 of 0.15 µM on ME3, with significant selectivity over other isoforms. nih.gov This targeted inhibition is crucial for arresting tumor growth in specific cancer subtypes. nih.gov
Another area of interest is the inhibition of succinate dehydrogenase (SDH) in fungi, as mentioned previously. The pyridine carboxamide derivative 3f exhibited an SDH inhibition IC50 value of 5.6 mg/L, which was comparable to the commercial fungicide thifluzamide, confirming its mechanism of action. nih.gov In a different context, some pyridine and pyrimidine (B1678525) compounds have been shown to mediate their antifungal activity against Candida albicans through the putative inhibition of lanosterol (B1674476) demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov
| Compound Class/Derivative | Enzyme Target | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 6-piperazin-1-ylpyridin-3-ol amide (16b) | Malic Enzyme 3 (ME3) | 0.15 µM | nih.gov |
| Pyridine Carboxamide (3f) | Succinate Dehydrogenase (SDH) | 5.6 mg/L (17.3 µM) | nih.gov |
Mechanisms of Biological Action
Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for rational drug design. Their actions often involve direct interactions with biological macromolecules or leveraging the unique chemical nature of the thioamide bond to mimic and modify peptidic systems.
Interactions with Biological Macromolecules (e.g., proteins, DNA)
The ability of small molecules to bind to proteins and nucleic acids is fundamental to their biological function. The pyridine moiety can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic and electrostatic interactions, which are critical for binding to the active sites of enzymes or the grooves of DNA.
Molecular docking studies of pyridine carboxamides with SDH revealed that these compounds could fit well within the enzyme's active site, forming stable hydrogen bonds and hydrophobic interactions. nih.gov This binding prevents the natural substrate from accessing the enzyme, thereby inhibiting its function. In the context of protein-protein interactions (PPIs), adaptor proteins like 14-3-3, which are abundant in the central nervous system, are key regulators of cellular processes. nih.gov These proteins bind to hundreds of partner proteins, and modulating these interactions is a promising therapeutic strategy. nih.govdundee.ac.uk Small molecules can be designed to stabilize or disrupt these PPIs, and the structural features of pyridine derivatives make them suitable scaffolds for such modulators. nih.gov
Role as Bioisosteres of Amide Bonds in Peptidic Systems
One of the most significant roles of the thioamide group in medicinal chemistry is its function as a bioisostere of the amide bond. nih.govresearchgate.net Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. nih.gov
The substitution of a carbonyl oxygen with sulfur in an amide bond to form a thioamide introduces several key changes:
Altered Geometry and H-bonding: The carbon-sulfur bond is longer than a carbon-oxygen bond, and the thioamide group has different hydrogen bonding capabilities. researchgate.net While it retains the essential acidic and basic sites for hydrogen bonding, the strength and geometry of these bonds are altered. researchgate.net
Increased Stability: Thioamide bonds are generally more resistant to enzymatic hydrolysis by proteases compared to standard amide bonds. This can increase the metabolic stability and biological half-life of peptide-based drugs. nih.gov
Modified Electronic Properties: The sulfur atom alters the nucleophilicity and resonance characteristics of the bond, which can influence target affinity and reactivity. nih.govresearchgate.net
These properties have led to the incorporation of thioamides into biologically active compounds to achieve improved target affinity, enhanced stability, and to serve as probes for studying protein and peptide folding and dynamics. nih.gov The thioamide linkage is considered a highly valuable "single-atom substitution" that has found broad applications in the design of peptidomimetics and other therapeutic agents. researchgate.netresearchgate.net
Influence on Protein and Peptide Folding and Dynamics
The substitution of an amide bond with a thioamide linkage in peptides and proteins can significantly alter their folding, stability, and dynamics. Thioamides, as isosteres of amides, share a similar planar geometry but possess distinct electronic and steric properties that impact non-covalent interactions crucial for maintaining protein structure. nih.govtandfonline.com
Key differences between amide and thioamide groups that influence protein structure include:
Bond Length: The C=S bond in a thioamide is longer (approx. 1.71 Å) than the C=O bond in an amide (approx. 1.23 Å) due to the larger van der Waals radius of the sulfur atom. tandfonline.com This alteration can introduce localized changes in the peptide backbone geometry.
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov This change in hydrogen bonding capacity can disrupt or modify secondary structures like alpha-helices and beta-sheets, which are stabilized by intricate hydrogen bond networks.
Proteolytic Resistance: The introduction of thioamide bonds can enhance the stability of peptides against enzymatic degradation. tandfonline.comtandfonline.com For instance, stabilized analogues of the immunostimulant tripeptide Imreg (Tyr-Gly-Gly) were created by replacing peptide bonds with thioamide linkages, which significantly enhanced their half-life in blood compared to the parent peptide. acs.org
These modifications are instrumental in designing peptides with improved pharmacokinetic profiles. The altered folding and increased stability can lead to more persistent therapeutic effects.
Table 1: Comparison of Amide and Thioamide Properties
| Property | Amide (–C(=O)N–) | Thioamide (–C(=S)N–) | Consequence for Peptide Structure |
|---|---|---|---|
| C=X Bond Length | ~1.23 Å | ~1.71 Å | Alters local backbone conformation. |
| H-Bonding | Strong Acceptor, Weaker Donor | Weaker Acceptor, Stronger Donor | Modifies secondary structure stability. |
| Stability | Susceptible to Proteolysis | Increased Proteolytic Resistance | Enhances peptide half-life in vivo. acs.org |
Biotransformation and Metabolism Pathways
Thioamide-containing compounds, including derivatives of this compound, undergo extensive biotransformation, which is often a prerequisite for their biological activity.
The sulfur atom of the thioamide group is electron-rich and susceptible to oxidation by various monooxygenase enzymes, such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP450) enzymes. tandfonline.comethz.ch This metabolic process is a key step in both the activation and detoxification of thioamide compounds.
The metabolism typically proceeds through a sequential oxidation of the sulfur atom:
S-oxidation: The thioamide is first oxidized to a highly reactive thioamide S-oxide intermediate. ethz.chnih.gov
Second Oxidation: This intermediate can be further oxidized to a thioamide S,S-dioxide. ethz.ch
These oxygenated intermediates are often unstable. nih.gov They can undergo further reactions, leading to the elimination of the sulfur atom (released as sulfite (B76179) or sulfate) and the formation of the corresponding amide or nitrile derivative. ethz.chnih.gov For example, studies on the metabolism of thiobenzamide (B147508) by Ralstonia pickettii showed its conversion to benzamide, with thiobenzamide S-oxide and benzonitrile (B105546) detected as intermediates. nih.gov Similarly, thioacetamide (B46855) degradation involves the transient formation of thioacetamide S-oxide. ethz.chnih.gov This oxidative pathway is crucial for the toxic effects of some thioamides and the bioactivation of others. ethz.ch
Many thioamide-containing drugs are administered as inactive prodrugs that require metabolic activation to exert their therapeutic effect. tandfonline.comtandfonline.com This strategy is famously employed for the antitubercular drug ethionamide (B1671405), a pyridine thioamide derivative. nih.govtandfonline.com
The activation of ethionamide (ETH) in Mycobacterium tuberculosis is a well-characterized process:
Enzymatic Oxidation: ETH is oxidized by a mycobacterial Baeyer-Villiger monooxygenase called EthA. nih.govtandfonline.comtandfonline.com This is the rate-limiting step in its activation.
Formation of Reactive Intermediates: The oxidation generates reactive intermediates, believed to be the S-oxide species.
Adduct Formation: These intermediates react with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a stable covalent ETH-NAD adduct. nih.govtandfonline.com
Target Inhibition: The resulting adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. nih.govtandfonline.comtandfonline.com
This mechanism highlights how the oxidative metabolism of the thioamide group is harnessed to convert an inactive prodrug into a highly specific enzyme inhibitor.
Table 2: Prodrug Activation of Ethionamide
| Step | Process | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1 | Bio-activation | Ethionamide (prodrug), EthA monooxygenase | Oxidation of thioamide sulfur. nih.govtandfonline.com |
| 2 | Adduct Formation | Oxidized Ethionamide, NAD+ | Formation of ETH-NAD adduct. tandfonline.com |
| 3 | Target Inhibition | ETH-NAD adduct, InhA enzyme | Blockade of mycolic acid synthesis. nih.gov |
Role as Hydrogen Sulfide (B99878) (H2S) Donors in Biological Systems
Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing roles in vasodilation, inflammation, and cytoprotection. ekb.egnih.gov Certain thioamide-containing compounds, particularly arylthioamides, have been identified as effective H₂S donors. nih.govnih.gov
The release of H₂S from these donors is often not spontaneous but is triggered by endogenous thiols, such as L-cysteine or glutathione (B108866) (GSH). nih.govnih.govwsu.edu This thiol-dependent mechanism allows for a slow and controlled release of H₂S, which mimics the continuous endogenous production process more closely than inorganic sulfide salts. nih.govwsu.edu
A study on a library of arylthioamides demonstrated that several compounds exhibited a slow, L-cysteine-dependent H₂S release profile. nih.gov The lead compound, p-hydroxybenzothioamide, was shown to cause vasodilation in isolated rat aortic rings and reduce blood pressure in vivo, effects attributed to the release of H₂S. nih.govuclouvain.be This suggests that pyridineethanethioamide derivatives could also function as H₂S donors, with their release kinetics potentially modulated by substituents on the pyridine ring or ethanethioamide side chain.
Structure-Activity Relationship (SAR) Studies of Pyridineethanethioamide Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound. For pyridineethanethioamide analogues, SAR studies would systematically modify different parts of the molecule to understand how these changes affect biological activity, be it enzyme inhibition, H₂S donation, or another therapeutic effect. researchgate.netnih.gov
Key areas for modification and their potential impact include:
Substitution on the Pyridine Ring: The position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the pyridine ring can profoundly influence target binding, cell permeability, and metabolic stability. nih.govnih.gov For example, in a study of pyridine analogues targeting nicotinic acetylcholine (B1216132) receptors, bulky substituents at the C5 position of the pyridine ring significantly altered binding affinity and functional activity. nih.gov
Substitution on the Thioamide Nitrogen: Introducing substituents on the nitrogen atom of the thioamide can impact its hydrogen bond donating capacity, lipophilicity, and metabolic profile.
By correlating these structural changes with changes in biological activity (e.g., IC₅₀ values for enzyme inhibition or the rate of H₂S release), researchers can develop a predictive model to guide the design of more potent and selective analogues. researchgate.netresearchgate.net
Table 3: Potential SAR Modifications for Pyridineethanethioamide Analogues
| Molecular Region | Type of Modification | Potential Impact |
|---|---|---|
| Pyridine Ring | Add/change substituents (e.g., -Cl, -OCH₃, -NO₂) | Alter electronic properties, binding affinity, metabolism. nih.gov |
| Ethane Linker | Change length, introduce branching or unsaturation | Modify molecular conformation and flexibility. |
| Thioamide Group | N-alkylation, N-arylation | Change lipophilicity, H-bonding, metabolic stability. |
Advanced Analytical Characterization of 3 Pyridineethanethioamide and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the nature of chemical bonds, and electronic systems can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 3-Pyridineethanethioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.
¹H and ¹³C NMR: The ¹H NMR spectrum would reveal characteristic signals for the protons on the pyridine (B92270) ring and the ethylthioamide side chain. The aromatic protons of the pyridine ring typically appear in the δ 7.0-8.5 ppm region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the side-chain substituent. rsc.orgchemicalbook.comhmdb.ca The methylene (-CH₂-) protons of the ethyl group would likely appear as distinct triplets, influenced by their neighboring groups. The ¹³C NMR spectrum provides complementary information, with the carbon of the thiocarbonyl (C=S) group being particularly diagnostic, appearing significantly downfield (typically δ 200–210 ppm). researchgate.net The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). researchgate.net
2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the pyridine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the ethylthioamide side chain to the pyridine ring, for instance, by showing a correlation from the CH₂ protons adjacent to the ring to the pyridine carbons.
Solid-State NMR (SSNMR): While solution NMR provides data on molecules in a dynamic state, SSNMR offers insights into the structure, conformation, and intermolecular interactions of molecules in the solid phase. nih.gov For this compound derivatives, SSNMR could be employed to study polymorphism (the existence of different crystal structures) and to understand the hydrogen-bonding networks involving the thioamide N-H group in the crystalline state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on typical values for pyridine and thioamide moieties.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| Py-C2 | ~8.5 | ~150 | Singlet / Doublet |
| Py-C4 | ~7.7 | ~136 | Doublet |
| Py-C5 | ~7.3 | ~123 | Doublet of Doublets |
| Py-C6 | ~8.6 | ~148 | Doublet |
| CH₂ (alpha) | ~3.1 | ~35 | Triplet |
| CH₂ (beta) | ~2.9 | ~40 | Triplet |
| C=S | - | ~205 | Thiocarbonyl carbon |
| NH₂ | ~9.5 (broad) | - | Broad Singlet, exchangeable |
FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying key functional groups. surfacesciencewestern.com For this compound, the spectrum would be dominated by:
N-H Stretching: The thioamide N-H₂ group would show stretching vibrations typically in the 3300-3100 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. rsc.org
C=N and C=C Stretching: The pyridine ring vibrations are found in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net
Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "Thioamide I" band (primarily C=S stretch mixed with C-N stretch) is found around 1500-1300 cm⁻¹, while the "Thioamide II" band (N-H bend mixed with C-N stretch) is also prominent. The C=S stretching vibration is not "pure" and couples with other vibrations, often appearing in the 850-600 cm⁻¹ range. nih.gov
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the aromatic ring and the C=S bond. The symmetric "ring breathing" mode of the pyridine ring gives a strong, sharp signal around 990-1030 cm⁻¹, which is a hallmark of this moiety. researchgate.nethumanjournals.com The C=S bond, being more polarizable than a C=O bond, often yields a more intense Raman signal, aiding in its identification. scispace.com
Conformational studies can be performed by analyzing shifts in vibrational frequencies, which are sensitive to changes in molecular geometry and intermolecular interactions like hydrogen bonding. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |
|---|---|---|
| N-H Stretch (Thioamide) | 3300 - 3100 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |
| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1430 | FT-IR, Raman |
| N-H Bend (Thioamide) | ~1620 | FT-IR |
| Pyridine Ring Breathing | ~990 | Raman (Strong) |
| C=S Stretch (mixed) | 850 - 600 | FT-IR, Raman |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. masterorganicchemistry.com The spectrum is characterized by the wavelength of maximum absorbance (λ_max). For this compound, two main types of electronic transitions are expected:
π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like the pyridine ring and are typically observed as strong absorption bands in the 200-300 nm range. uu.nlrsc.org
n→π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* anti-bonding orbital. The n→π* transition of the thioamide C=S group is particularly notable. It occurs at a longer wavelength and with lower intensity compared to the π→π* transitions. masterorganicchemistry.comresearchgate.net
The precise λ_max values are sensitive to the solvent and the electronic nature of substituents on the pyridine ring. The conjugation between the pyridine ring and the thioamide group influences the energy of these transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition | Typical λ_max Range (nm) | Description |
|---|---|---|
| π→π | ~260 - 280 | High intensity, associated with the conjugated pyridine ring system. |
| n→π | ~340 - 360 | Low intensity, associated with the thioamide C=S group. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy and precision, typically to within 0.001 atomic mass units or better. This allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. For this compound (molecular formula C₇H₈N₂S), the theoretical monoisotopic mass of the neutral molecule is 152.0408 Da. The protonated molecule, [M+H]⁺, would have a theoretical exact mass of 153.0486 Da. An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. mdpi.com
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). nih.govscilit.com The fragmentation pattern is highly characteristic of the molecule's structure and provides a roadmap of its chemical bonds.
For protonated this compound ([M+H]⁺, m/z 153.0), a plausible fragmentation pathway would involve:
Cleavage of the C-C bond alpha to the ring: This could lead to the formation of a stable pyridylmethyl cation (m/z 92) or a related fragment.
Loss of thioacetamide (B46855): A rearrangement and cleavage could result in the loss of a neutral thioacetamide molecule (CH₃CSNH₂), leading to a characteristic fragment.
Cleavage of the thioamide group: Fragmentation of the N-CO bond is a common pathway for amides and thioamides, leading to the formation of acylium-type ions. rsc.org
Pyridine Ring Fragmentation: At higher collision energies, the stable pyridine ring itself can fragment, though this is less common than the cleavage of side-chain bonds. hmdb.camassbank.eu
Elucidating these fragmentation pathways provides definitive structural confirmation by piecing together the molecular puzzle from its constituent parts. researchgate.netcreative-proteomics.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. The combination of Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS) provides both separation of individual components and their structural identification based on mass-to-charge ratios and fragmentation patterns. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile derivatives of this compound, a derivatization step is often necessary to increase their volatility. semanticscholar.org This process involves chemically modifying the analyte to make it suitable for GC analysis. Common derivatization reagents can target functional groups within the molecule, enhancing its thermal stability and chromatographic behavior. mdpi.comcaltech.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov It separates components in a liquid phase before they are ionized and detected by the mass spectrometer. LC-MS is particularly valuable for impurity profiling in drug development and manufacturing, as it can provide structural characterization of unknown substances. wikipedia.org The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is critical and depends on the polarity and molecular weight of the this compound derivatives being analyzed.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to separating this compound from its derivatives, impurities, or other components in a mixture, allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment of pharmaceutical compounds. researchgate.netijnrd.org These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). scirp.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for pyridine-containing molecules.
UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.comfrontiersin.org The development of a stability-indicating HPLC or UPLC method is crucial for separating the active compound from any potential degradants formed under stress conditions. ijnrd.org
Table 1: Representative HPLC/UPLC Conditions for Analysis of Pyridine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax RX-C18 (250 x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5µm) | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M KH₂PO₄ Buffer (pH 2.5) | Water (pH 3 adjusted with OPA) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (50:50 v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | UV at 232 nm | UV at 254 nm |
| Reference | scirp.org | ijnrd.org | frontiersin.org |
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. cdc.gov For many derivatives of this compound, which may have low volatility due to polar functional groups, derivatization is a necessary sample preparation step. ijpsonline.com This chemical modification replaces active hydrogens on functional groups (like amines or the thioamide group itself) with less polar, more stable groups, thereby increasing volatility and improving peak shape. caltech.edu Headspace GC, where the vapor above the sample is injected, is particularly useful for analyzing residual solvents or highly volatile impurities. ijpsonline.comnortheastfc.uk
Table 2: Common Derivatization Reagents for GC Analysis of Compounds with Active Hydrogens
| Reagent | Abbreviation | Target Functional Groups | Notes |
|---|---|---|---|
| bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -SH, -OH, -COOH | Forms volatile Trimethylsilyl (TMS) derivatives. Often used with a catalyst like pyridine. caltech.edu |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Primary and secondary amines | Forms trifluoroacetyl derivatives. |
| Ethyl Chloroformate | ECF | Amino acids, amines | Derivatization occurs in an aqueous medium. mdpi.com |
When analyzing highly complex mixtures, such as pharmaceutical products during stability studies or biological samples, one-dimensional chromatography may not provide sufficient resolving power to separate all components. waters.com Two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity by subjecting the sample to two independent separation mechanisms. wikipedia.orgchromatographyonline.com In a typical 2D-LC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column with different selectivity. americanpharmaceuticalreview.com This approach is highly effective for impurity profiling, allowing for the separation of trace-level impurities that may co-elute with the main component in a single separation. chromatographyonline.comchromatographyonline.com Coupling 2D-LC with mass spectrometry (2D-LC-MS) further enhances analytical capabilities by providing structural information for the separated peaks. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govchemrxiv.org For thioamides, X-ray crystallography can confirm the geometry of the thioamide group and its orientation relative to the pyridine ring. nih.gov
While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, 3-carbamothioylpyridinium thiocyanate, has been determined. nih.gov In this structure, the cation is a protonated form of 3-pyridinecarbothioamide. The analysis reveals that the thioamide group is not coplanar with the pyridine ring, exhibiting a dihedral angle of 38.31 (4)°. nih.gov The crystal packing is stabilized by a two-dimensional network of N—H···S and N—H···N hydrogen bonds. nih.gov Such structural data are invaluable for understanding the molecule's conformation and its interactions in the solid state.
Table 3: Crystallographic Data for 3-Carbamothioylpyridinium Thiocyanate
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇N₂S⁺ · SCN⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3970 (3) |
| b (Å) | 12.4566 (2) |
| c (Å) | 8.9251 (3) |
| β (°) | 117.911 (3) |
| Volume (ų) | 824.96 (5) |
| Z | 4 |
| Dihedral Angle (Pyridine Ring to Thioamide) | 38.31 (4)° |
| Reference | nih.gov |
Application of Hyphenated Analytical Techniques (e.g., HPLC-NMR, LC-MS/MS) for Complex System Analysis
For the unambiguous characterization and quantification of this compound and its derivatives in highly complex systems like biological matrices or forced degradation studies, advanced hyphenated techniques are indispensable.
HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is invaluable for identifying unknown impurities or metabolites without the need for isolation.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. bioanalysis-zone.comuu.nlbioprocessonline.comsciex.com This method uses a triple quadrupole mass spectrometer to isolate a specific parent ion (e.g., the molecular ion of a this compound derivative), fragment it, and then detect a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification down to very low concentrations, even in complex matrices like plasma. uu.nlsciex.com Derivatization can also be employed prior to LC-MS/MS analysis to improve ionization efficiency and thus sensitivity for certain analytes. nih.gov
Table 4: Example of LC-MS/MS Parameters for Quantification
| Parameter | Description |
|---|---|
| LC System | UPLC or HPLC |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | [M+H]⁺ of the target analyte |
| Product Ion (Q3) | Specific fragment ion of the target analyte |
| Collision Gas | Argon |
| Application | Pharmacokinetic studies, metabolite identification, trace impurity quantification. uu.nl |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for 3-Pyridineethanethioamide
The synthesis of thioamides, including this compound, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile strategies. Contemporary research into thioamide synthesis has focused on several promising avenues that could be adapted for this compound.
One emerging area is the use of elemental sulfur in multicomponent reactions. chemrxiv.org These methods offer a direct and atom-economical approach to thioamide synthesis, often from readily available starting materials like aldehydes, amines, and elemental sulfur. chemrxiv.org Adapting such a catalyst- and solvent-free Willgerodt–Kindler type reaction could provide a greener route to this compound. mdpi.com Another innovative approach involves the direct coupling of nitroalkanes with amines in the presence of elemental sulfur and a base, offering a mild and efficient way to form thioamides and thiopeptides. nih.gov
Furthermore, flow chemistry and automated synthesis platforms are set to revolutionize the synthesis of complex molecules. researchgate.net These technologies allow for precise control over reaction parameters, leading to higher yields, improved safety, and the ability to rapidly generate libraries of derivatives for screening. researchgate.net The application of automated synthesis to this compound could accelerate the exploration of its chemical space and the discovery of new applications.
| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Multicomponent Reactions with Elemental Sulfur | Atom economy, reduced waste, use of readily available starting materials. | Optimization of reaction conditions for pyridine-containing substrates. |
| Nitroalkane-based Thioacylation | Mild reaction conditions, high yields, stereoretention for chiral derivatives. | Exploration of the scope with functionalized pyridyl nitroalkanes. |
| Flow Chemistry and Automated Synthesis | Precise reaction control, enhanced safety, rapid library synthesis, scalability. | Development of robust flow protocols and integration with online analytics. |
| Catalyst- and Solvent-Free Methods | Green chemistry principles, reduced environmental impact, cost-effectiveness. | Investigation of solid-state and mechanochemical synthesis routes. |
Exploring New Reactivity Patterns and Catalytic Applications
The thioamide functional group is known for its rich and diverse reactivity, offering opportunities for novel chemical transformations. unimelb.edu.aunih.gov Compared to their amide counterparts, thioamides are more reactive towards both electrophiles and nucleophiles, making them valuable synthetic intermediates. nih.gov Future research will likely focus on uncovering and harnessing the unique reactivity of the thioamide group within the this compound scaffold.
One area of interest is the use of thioamides in peptide synthesis and modification. unimelb.edu.au Silver(I)-promoted coupling of thioamides with carboxylic acids can generate reactive isoimide (B1223178) intermediates, which can then be used for peptide ligation or the introduction of functional groups. unimelb.edu.au This suggests that this compound could serve as a building block for creating novel peptide conjugates with tailored properties.
The pyridine (B92270) moiety in this compound also opens up avenues for catalytic applications. Pyridine derivatives are widely used as ligands in transition-metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity. nih.gov The combination of the pyridine ring and the sulfur atom of the thioamide group in this compound could create a unique bidentate ligand with interesting coordination properties. Research into the catalytic potential of metal complexes of this compound could lead to the development of new catalysts for a variety of organic transformations, including C-H functionalization. nih.govresearchgate.net
Advanced Materials Science Applications Utilizing Pyridineethanethioamide Scaffolds
The structural features of this compound make it an attractive building block for the construction of advanced materials with novel properties. The pyridine ring can participate in the formation of coordination polymers and metal-organic frameworks (MOFs), while the thioamide group can introduce specific functionalities and binding sites. nih.govresearchgate.net
The development of pyridine-based MOFs has garnered significant attention due to their potential applications in gas storage, separation, and catalysis. researchgate.net The incorporation of a thioamide-containing ligand like this compound into MOF structures could lead to materials with enhanced affinity for specific gases or pollutants. The sulfur atom in the thioamide could act as a soft Lewis base, interacting favorably with heavy metal ions, suggesting potential applications in environmental remediation.
Furthermore, the thioamide group can be incorporated into polymers to create materials with unique properties. mdpi.com Thioamide-containing polymers exhibit stronger metal affinity and different hydrogen-bonding characteristics compared to their polyamide analogues. mdpi.com Polymers derived from or functionalized with this compound could find applications as functional materials for sensing, drug release, or as components in composite membranes for separations. nih.govresearchgate.net
| Material Type | Potential Role of this compound Scaffold | Emerging Research Direction |
| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Synthesis of MOFs with tailored porosity and selective adsorption properties. |
| Coordination Polymers | As a bridging ligand connecting metal centers. | Exploration of magnetic and optical properties of resulting materials. |
| Functional Polymers | As a monomer or a post-polymerization modification agent. | Development of polymers with enhanced metal-binding or stimuli-responsive properties. |
| Composite Membranes | As a functional filler in a polymer matrix. | Fabrication of membranes with improved gas separation or water purification capabilities. |
Further Elucidation of Biological Mechanisms and Therapeutic Potential
While the specific biological activity of this compound is not yet well-defined, the presence of both the pyridine and thioamide moieties suggests a range of potential therapeutic applications. Pyridine derivatives are found in numerous FDA-approved drugs and exhibit a wide spectrum of biological activities. researchgate.net Similarly, thioamide-containing compounds have shown promise as anticancer, antimicrobial, and antiviral agents. nih.gov
In silico drug discovery methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets for this compound and to prioritize compounds for experimental testing. mdpi.comresearchgate.netyoutube.com These computational approaches can significantly accelerate the early stages of drug discovery and help to elucidate the potential mechanisms of action.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of chemistry, from synthesis planning to property prediction and drug discovery. jocpr.com For a molecule like this compound, these computational tools offer unprecedented opportunities to accelerate research and unlock its full potential.
For exploring the applications of this compound, machine learning models can be developed to predict a wide range of properties, including catalytic activity, material characteristics, and biological activity. nih.govmpg.deumn.edu For example, ML can be used to design catalysts with enhanced selectivity and activity by learning from large datasets of experimental and computational data. mdpi.comu-tokyo.ac.jp In drug discovery, AI can be used for predictive toxicology, helping to identify potential safety issues early in the development process and designing safer drug candidates. jocpr.comnih.govresearchgate.netfrontiersin.orgmdpi.com
Conclusion
Summary of Key Research Findings and Contributions
Research into pyridine (B92270) and thioamide derivatives has consistently highlighted their significance as versatile scaffolds in medicinal chemistry and materials science. nih.govnih.gov Pyridine-based molecules are integral to numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netdntb.gov.ua The electron-deficient nature of the pyridine ring often facilitates interactions with biological targets. nih.gov Thioamides, as isosteres of amides, have also attracted considerable attention in drug discovery for their unique physicochemical properties and therapeutic potential against various diseases. nih.govnih.gov
Key contributions in the broader field of related compounds include the development of synthetic methodologies for creating diverse libraries of pyridine derivatives and the exploration of their structure-activity relationships. nih.govnih.gov Studies on analogous compounds have demonstrated potent enzyme inhibition and receptor binding capabilities, suggesting that 3-Pyridineethanethioamide could also exhibit significant biological activity. nih.govresearchgate.netnih.gov The understanding of reaction mechanisms and the development of analytical techniques for similar compounds provide a solid foundation for future investigations into this compound.
Outlook on the Broader Impact of this compound Research
The potential broader impact of research into this compound and its analogues is substantial. In medicinal chemistry, the exploration of this compound could lead to the discovery of novel therapeutic agents. Given the established roles of pyridine and thioamide moieties in drug candidates, this compound represents a promising, yet underexplored, scaffold for targeting a range of diseases. nih.govnih.gov Further investigation into its biological activities could unveil new mechanisms of action and therapeutic targets.
Beyond medicine, the unique electronic and coordination properties of pyridine derivatives suggest potential applications in materials science. researchgate.net Research in this area could lead to the development of new functional materials, such as polymers, sensors, or catalysts. In agriculture, the structural motifs present in this compound are found in some pesticides, indicating a potential for developing new agrochemicals. mdpi.com
Ultimately, dedicated research into this compound is necessary to fully elucidate its properties and potential. The synthesis and characterization of this compound will be the critical first step, paving the way for a thorough evaluation of its biological and material properties. The broader landscape of pyridine and thioamide chemistry strongly suggests that such efforts would be a worthwhile scientific endeavor.
Q & A
Q. What are the common synthetic routes for 3-Pyridineethanethioamide, and what methodological considerations ensure reproducibility?
The synthesis of this compound typically involves coupling pyridine derivatives with thioamide precursors. Key methods include:
- Nucleophilic substitution : Reacting 3-pyridinyl halides with thioacetamide derivatives under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) .
- Thioacylation : Using thioacylating agents like thiobenzimidazolones or nitroalkanes to introduce the thioamide group, as described in studies on analogous thioamide syntheses .
Reproducibility factors : - Strict temperature control to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis.
- Validation via thin-layer chromatography (TLC) or HPLC for intermediate purity checks .
Q. How can researchers optimize purification methods for this compound?
Purification challenges arise from polar byproducts and residual solvents. Recommended approaches:
- Crystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal formation, as demonstrated in pyridine derivative crystallizations .
- Chromatography : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) for complex mixtures .
- Spectroscopic validation : Confirm purity via NMR (e.g., absence of extraneous peaks in H and C spectra) and mass spectrometry .
Advanced Research Questions
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions, critical for studying bioactivity .
- IR spectroscopy : Identifies thioamide C=S stretching vibrations (~1250–1350 cm), distinguishing them from carbonyl analogs .
- DFT calculations : Predict electronic properties and validate experimental spectral data, addressing discrepancies in tautomeric forms .
Q. How should researchers design assays to evaluate the biological activity of this compound?
- In vitro testing : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) with IC determination via spectrophotometry .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyridine ring position, thioamide alkyl chains) and correlate changes with bioactivity .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate cytotoxicity in cell lines to rule off-target effects .
Q. What strategies address contradictions in published data on this compound’s reactivity?
- Source validation : Cross-check reagent purity, synthetic protocols, and analytical conditions (e.g., solvent polarity in reaction kinetics) .
- Sensitivity analysis : Test key assumptions (e.g., catalytic vs. stoichiometric reagent ratios) using factorial experimental designs .
- Peer replication : Collaborate with independent labs to verify reproducibility, especially for disputed mechanisms .
Q. How can crystallography overcome challenges in characterizing this compound polymorphs?
- Solvent screening : Test diverse solvents (e.g., DMSO, acetonitrile) to isolate stable polymorphs .
- Temperature gradients : Use slow cooling or vapor diffusion to grow diffraction-quality crystals.
- Synchrotron radiation : Enhances resolution for low-symmetry crystals, resolving disorder in thioamide moieties .
Methodological Frameworks
Q. What criteria ensure rigorous quality assessment in this compound studies?
Adapted from cost-of-illness research criteria :
- Transparency : Clearly define synthetic steps, reagent sources, and analytical thresholds (e.g., ≥95% purity).
- Data granularity : Report yields, values, and spectral peaks with error margins.
- Sensitivity testing : Evaluate robustness of conclusions to parameter variations (e.g., reaction time, catalyst loading) .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
- Variable specificity : Define independent (e.g., substituent electronegativity) and dependent variables (e.g., binding affinity) unambiguously .
- Avoid overgeneralization : Use precise terms like "competitive inhibition" instead of "significant effect" .
- Mixed methods : Combine computational docking studies with kinetic assays to triangulate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
